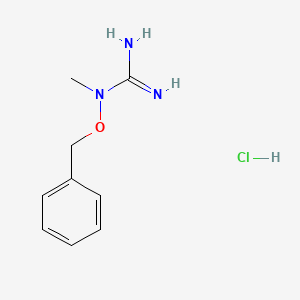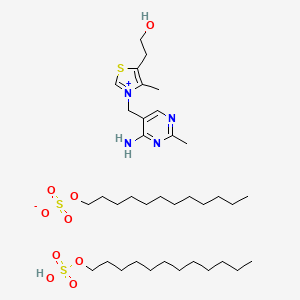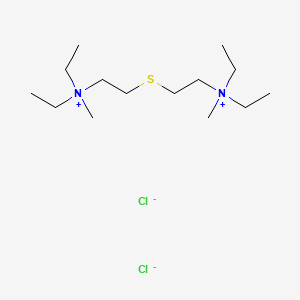
Thiodiethylenebis(diethylmethylammonium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiodiethylenebis(diethylmethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C14H34N2S.2Cl. It is known for its antimicrobial properties and is used in various industrial and commercial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of thiodiethylenebis(diethylmethylammonium) dichloride typically involves the reaction of diethylmethylamine with thiodiglycol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Thiodiethylenebis(diethylmethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thioether form.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Thiodiethylenebis(diethylmethylammonium) dichloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: It serves as an antimicrobial agent in various biological studies.
Medicine: It is explored for its potential use in disinfectants and antiseptics.
Industry: It is used in water treatment, textile processing, and as a preservative in various industrial products.
Mecanismo De Acción
The mechanism of action of thiodiethylenebis(diethylmethylammonium) dichloride involves its interaction with the phospholipid bilayer of microbial cell membranes. The positively charged ammonium ions disrupt the membrane integrity, leading to cell lysis and death. This compound targets the microbial cell membrane, making it effective against a broad spectrum of microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.
Uniqueness
Thiodiethylenebis(diethylmethylammonium) dichloride is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and antimicrobial agent. Its thioether linkage also contributes to its stability and reactivity in various chemical reactions.
Propiedades
Número CAS |
66827-33-6 |
|---|---|
Fórmula molecular |
C14H34Cl2N2S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-[2-[diethyl(methyl)azaniumyl]ethylsulfanyl]ethyl-diethyl-methylazanium;dichloride |
InChI |
InChI=1S/C14H34N2S.2ClH/c1-7-15(5,8-2)11-13-17-14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
DCRYTFPYMRVOSD-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCSCC[N+](C)(CC)CC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


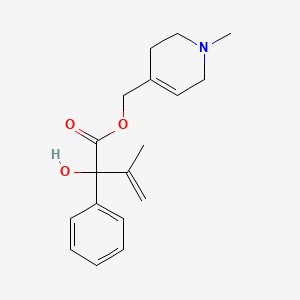
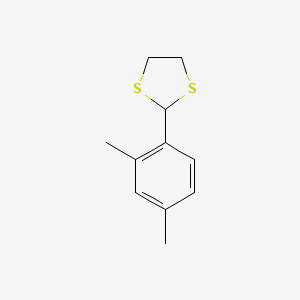
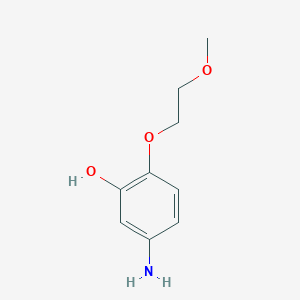
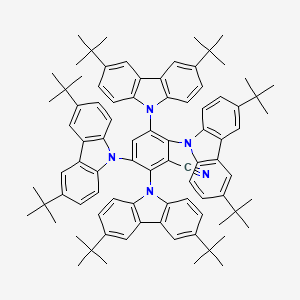
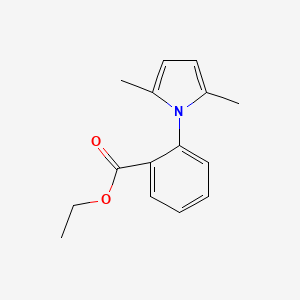
![3-[(Diphenylmethoxy)methyl]pyridine](/img/structure/B13786814.png)
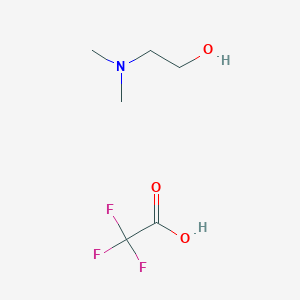
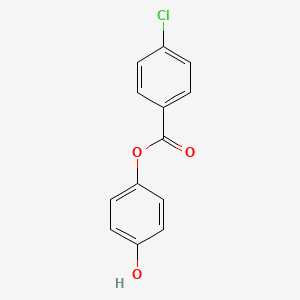
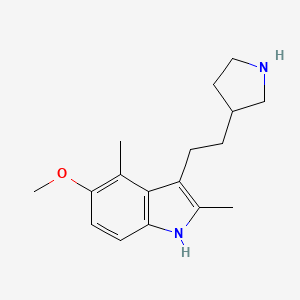
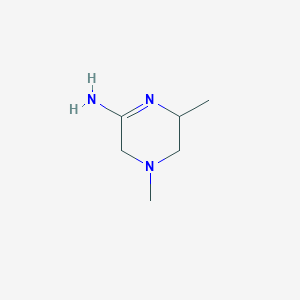
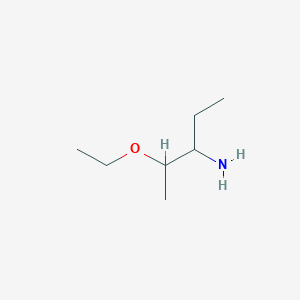
![2-[(4-Chloro-2-nitrophenyl)azo]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B13786866.png)
